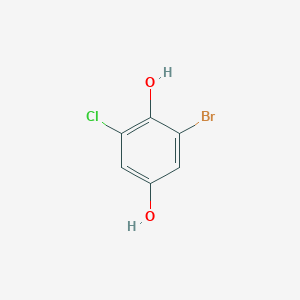
2-Amino-9-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable. In the context of chemistry, “N/A” does not refer to a specific chemical compound. Therefore, it is essential to clarify the exact compound you are interested in to provide accurate and detailed information.
Preparation Methods
Since “N/A” is not a specific compound, it does not have defined synthetic routes, reaction conditions, or industrial production methods. For any chemical compound, preparation methods typically involve specific reagents, catalysts, and conditions tailored to the compound’s structure and desired purity.
Chemical Reactions Analysis
Without a specific compound, it is impossible to analyze the types of reactions it undergoes, the common reagents and conditions used, or the major products formed. Generally, chemical reactions can include oxidation, reduction, substitution, and more, depending on the compound’s functional groups and reactivity.
Scientific Research Applications
The term “N/A” does not correspond to a specific compound with scientific research applications
Mechanism of Action
As “N/A” is not a specific compound, it does not have a defined mechanism of action, molecular targets, or pathways involved. The mechanism of action for any compound typically involves its interaction with biological molecules, leading to specific physiological or biochemical effects.
Comparison with Similar Compounds
Since “N/A” is not a specific compound, it cannot be compared with other similar compounds. For any chemical compound, comparisons with similar compounds can highlight unique properties, reactivity, and applications.
Properties
Molecular Formula |
C10H13N5O6 |
|---|---|
Molecular Weight |
299.24 g/mol |
IUPAC Name |
2-amino-9-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |
InChI |
InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4+,5+,8+/m1/s1 |
InChI Key |
FPGSEBKFEJEOSA-KTJDJIJJSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


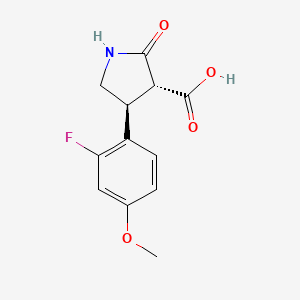
![rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12934193.png)
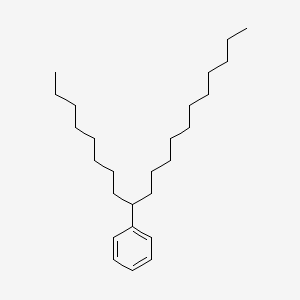
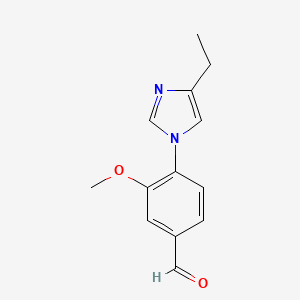
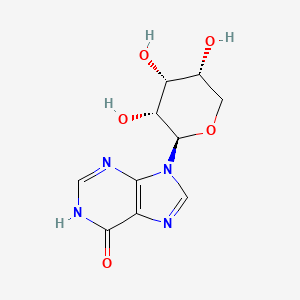
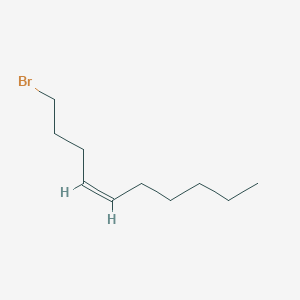

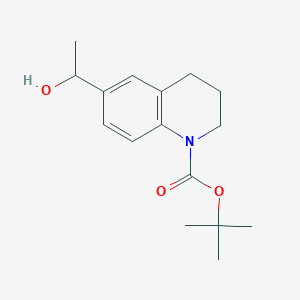
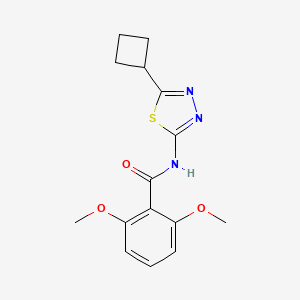
![3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline](/img/structure/B12934234.png)
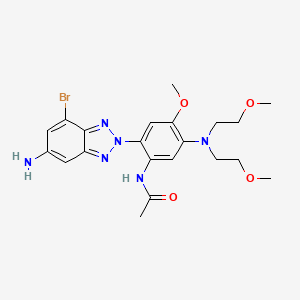
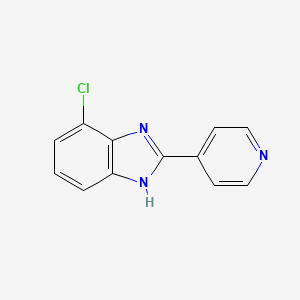
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934255.png)
